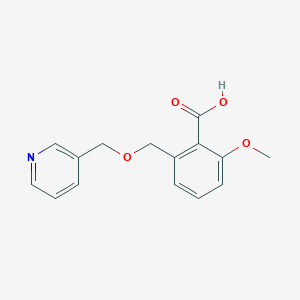

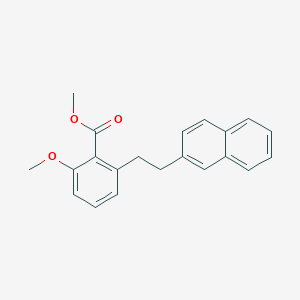

2-Methoxy-6-(pyridin-3-ylmethoxymethyl)-benzoic acid

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

The compound is a derivative of benzoic acid, which is a simple aromatic carboxylic acid. It has a methoxy group (OCH3) and a pyridin-3-ylmethoxymethyl group attached to the benzene ring .

Synthesis Analysis

While the exact synthesis process for this specific compound isn’t available, similar compounds are often synthesized through nucleophilic and amidation reactions .Molecular Structure Analysis

The molecular structure of this compound would likely be characterized by techniques such as 1H and 13C NMR, IR, MS, and single crystal X-ray diffraction .Scientific Research Applications

Crystallography and Molecular Structure

- 3,5-Bis[(pyridin-4-yl)methoxy]benzoic acid: This compound's structure was studied via single-crystal X-ray diffraction, highlighting its nearly planar configuration and inclination angles between different pyridinylmethoxy groups. These findings have implications for the understanding of molecular interactions and crystal formation in similar compounds (Lin & Zhang, 2012).

Coordination Polymers and Photophysical Properties

- Lanthanide-based Coordination Polymers: The study of derivatives of 3,5-dihydroxy benzoic acid, which are structurally similar to the subject compound, led to the synthesis of new lanthanide coordination compounds. These complexes have notable photophysical properties, including bright luminescence, which can be valuable for materials science and optical applications (Sivakumar, Reddy, Cowley, & Butorac, 2011).

Enzyme Inhibition and Medicinal Chemistry

- Inhibition of 5-Lipoxygenase-Activating Protein: Compounds structurally related to 2-Methoxy-6-(pyridin-3-ylmethoxymethyl)-benzoic acid have been used in the development of potent inhibitors for leukotriene synthesis, showing significant promise in pharmacology and medicinal chemistry. Such inhibitors are valuable in treating inflammatory and respiratory conditions (Hutchinson et al., 2009).

Ligand Binding in Cytochrome P450

- Biophysical Techniques in Cytochrome P450: Substituted benzoic acids, akin to the compound , have been employed to study binding modes in cytochrome P450 monooxygenases. This research aids in understanding how such compounds interact with enzymes, influencing catalytic cycles and drug design (Podgorski et al., 2020).

properties

IUPAC Name |

2-methoxy-6-(pyridin-3-ylmethoxymethyl)benzoic acid |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H15NO4/c1-19-13-6-2-5-12(14(13)15(17)18)10-20-9-11-4-3-7-16-8-11/h2-8H,9-10H2,1H3,(H,17,18) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UXQQXFFAMJUZLQ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=CC(=C1C(=O)O)COCC2=CN=CC=C2 |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H15NO4 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

273.28 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![Benzoic acid 4-[2-(3-hydroxy-phenyl)-vinyl]-phenyl ester](/img/structure/B6339090.png)

![2-[2-(2,4-Dichloro-phenyl)-ethyl]-6-methoxy-benzoic acid methyl ester](/img/structure/B6339098.png)

![2-[2-(2,4-Dichloro-phenyl)-ethyl]-6-hydroxy-benzoic acid methyl ester; 95%](/img/structure/B6339138.png)

![2-[2-(3,4-Dichloro-phenyl)-ethyl]-6-methoxy-benzoic acid methyl ester](/img/structure/B6339149.png)

![4-[2-[3-Methoxy-4-[4-[2-(4-pyridyl)ethyl]phenoxy]phenyl]ethyl]pyridine dihydrochloride](/img/structure/B6339170.png)

![2-[2-(4-Bromo-phenyl)-ethyl]-6-methoxy-benzoic acid methyl ester](/img/structure/B6339179.png)

![4-[2-[4-[2-Methoxy-5-[2-(4-pyridyl)ethyl]phenoxy]phenyl]ethyl]pyridine hydrochloride](/img/structure/B6339186.png)